Cas no 1011253-35-2 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide)

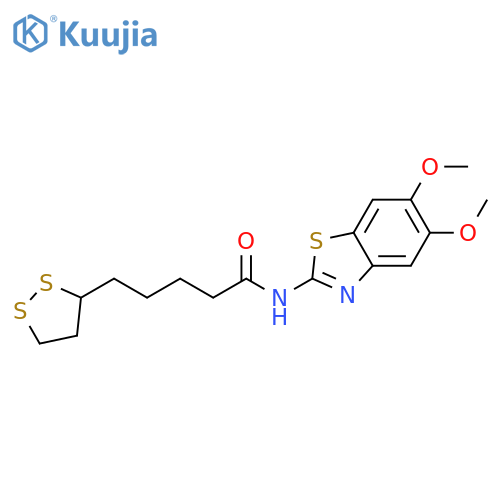

1011253-35-2 structure

商品名:N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith

iolan-3-yl)pentanamide

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 化学的及び物理的性質

名前と識別子

-

- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide

- 1,2-Dithiolane-3-pentanamide, N-(5,6-dimethoxy-2-benzothiazolyl)-

- 1011253-35-2

- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide

- EN300-26611510

- AKOS001413668

- Z257163696

-

- インチ: 1S/C17H22N2O3S3/c1-21-13-9-12-15(10-14(13)22-2)24-17(18-12)19-16(20)6-4-3-5-11-7-8-23-25-11/h9-11H,3-8H2,1-2H3,(H,18,19,20)

- InChIKey: AKCFNYKSRZPCMK-UHFFFAOYSA-N

- ほほえんだ: S1CCC(CCCCC(NC2=NC3=CC(OC)=C(OC)C=C3S2)=O)S1

計算された属性

- せいみつぶんしりょう: 398.07925609g/mol

- どういたいしつりょう: 398.07925609g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 139Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.326±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 10.60±0.70(Predicted)

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26611510-0.05g |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |

1011253-35-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1011253-35-2 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬